molecular formula C11H14NO3P B12752393 Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate CAS No. 125674-32-0

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate

Cat. No.: B12752393
CAS No.: 125674-32-0
M. Wt: 239.21 g/mol
InChI Key: VYDPLFYZCKNFFO-UHFFFAOYSA-N
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Description

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate is a compound that belongs to the class of isoxazoline derivatives. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate typically involves a multi-step process. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form isoxazolines. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phosphinate group, which imparts distinct chemical properties and reactivity compared to other isoxazoline derivatives. This uniqueness makes it valuable in specific applications, such as catalysis and material science .

Properties

CAS No.

125674-32-0

Molecular Formula

C11H14NO3P

Molecular Weight

239.21 g/mol

IUPAC Name

5-[methoxy(methyl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H14NO3P/c1-14-16(2,13)11-8-10(12-15-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

VYDPLFYZCKNFFO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)C1CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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